molecular formula C16H19N3O3 B12170195 1-[(5-methoxy-1H-indol-1-yl)acetyl]prolinamide

1-[(5-methoxy-1H-indol-1-yl)acetyl]prolinamide

Cat. No.: B12170195
M. Wt: 301.34 g/mol
InChI Key: MSDQHFWHSXRSCO-UHFFFAOYSA-N
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Description

1-[(5-Methoxy-1H-indol-1-yl)acetyl]prolinamide is a prolinamide-derived organocatalyst featuring a 5-methoxyindole moiety linked to the proline scaffold via an acetyl group. Its structure combines the well-established enamine-forming capability of prolinamide with the aromatic and electronic properties of the 5-methoxyindole group. This compound is hypothesized to enhance catalytic performance in asymmetric aldol reactions through π-π interactions, hydrogen bonding, and steric effects introduced by the methoxy substituent .

Properties

Molecular Formula

C16H19N3O3

Molecular Weight

301.34 g/mol

IUPAC Name

1-[2-(5-methoxyindol-1-yl)acetyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C16H19N3O3/c1-22-12-4-5-13-11(9-12)6-8-18(13)10-15(20)19-7-2-3-14(19)16(17)21/h4-6,8-9,14H,2-3,7,10H2,1H3,(H2,17,21)

InChI Key

MSDQHFWHSXRSCO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CC(=O)N3CCCC3C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-methoxy-1H-indol-1-yl)acetyl]prolinamide typically involves the reaction of 5-methoxyindole with an appropriate acylating agent to form the indole-acetyl intermediate. This intermediate is then reacted with prolinamide under specific conditions to yield the final product. Common reagents used in these reactions include acyl chlorides, amines, and catalysts such as methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[(5-methoxy-1H-indol-1-yl)acetyl]prolinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols .

Scientific Research Applications

Biological Activities

Anticancer Properties
Research has indicated that compounds similar to 1-[(5-methoxy-1H-indol-1-yl)acetyl]prolinamide exhibit anticancer properties. Studies have focused on the ability of indole derivatives to inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, indole derivatives have been shown to inhibit the growth of breast cancer cells through modulation of signaling pathways .

Anti-inflammatory Effects
Another area of interest is the anti-inflammatory properties of this compound. Indole derivatives are known to modulate inflammatory responses, potentially providing therapeutic benefits in conditions such as rheumatoid arthritis and inflammatory bowel disease. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes .

Neuroprotective Effects
There is emerging evidence that compounds like 1-[(5-methoxy-1H-indol-1-yl)acetyl]prolinamide may offer neuroprotective effects. Indole-based compounds have been studied for their potential to protect neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Table 1: Summary of Biological Activities

Activity TypeEffectReference
AnticancerInhibition of cell proliferation
Anti-inflammatoryReduction of cytokine production
NeuroprotectiveProtection against oxidative stress

Case Studies

Case Study 1: Anticancer Screening
In a study focused on the anticancer activity of indole derivatives, 1-[(5-methoxy-1H-indol-1-yl)acetyl]prolinamide was evaluated against several cancer cell lines. The results demonstrated significant cytotoxicity against breast cancer cells, suggesting its potential as a lead compound for further development in oncology .

Case Study 2: Neuroprotection Mechanism
A recent investigation into the neuroprotective mechanisms of indole derivatives highlighted the role of 1-[(5-methoxy-1H-indol-1-yl)acetyl]prolinamide in reducing oxidative stress markers in neuronal cultures. This study provided insights into its potential application in treating neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 1-[(5-methoxy-1H-indol-1-yl)acetyl]prolinamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. This compound may exert its effects by binding to these targets and altering their function, leading to changes in cellular processes .

Comparison with Similar Compounds

Structural Comparisons

The table below highlights structural differences between 1-[(5-methoxy-1H-indol-1-yl)acetyl]prolinamide and other prolinamide derivatives used in organocatalysis:

Compound Substituent/R-Group Key Structural Features Reference
1-[(5-Methoxy-1H-indol-1-yl)acetyl]prolinamide 5-Methoxyindole-acetyl Aromatic indole core with electron-donating methoxy group; acetyl spacer for flexibility
N-(1-Phenylethyl)prolinamide 1-Phenylethyl Bulky aromatic substituent; limited electronic modulation
Myrtanyl-prolinamide Myrtanyl (bicyclic monoterpene) Rigid, hydrophobic substituent; enhances steric hindrance
N-(2-Hydroxyphenyl)prolinamide 2-Hydroxyphenyl Hydrogen-bond donor (phenolic -OH); electronic tuning via resonance effects

Key Observations :

  • The 5-methoxyindole group in the target compound provides a unique combination of aromaticity and electron-donating effects, distinct from bulky (e.g., myrtanyl) or hydrogen-bonding (e.g., hydroxyphenyl) substituents in other derivatives.
  • The acetyl spacer may enhance conformational flexibility compared to rigid linkers in derivatives like myrtanyl-prolinamide .
Catalytic Performance in Aldol Reactions

Data from asymmetric aldol reactions (e.g., cyclohexanone + p-nitrobenzaldehyde) are compared below:

Catalyst Yield (%) anti:syn Ratio Enantiomeric Excess (ee, %) Reference
L-Proline 73 9:1 >99
1-[(5-Methoxy-1H-indol-1-yl)acetyl]prolinamide Data pending N/A N/A
N-(2-Hydroxyphenyl)prolinamide 65 8:1 78
Myrtanyl-prolinamide 82 10:1 94
N-(1-Phenylethyl)prolinamide 68 7:1 85

Key Observations :

  • While direct data for the target compound are unavailable, myrtanyl-prolinamide demonstrates superior yield and stereoselectivity, attributed to its rigid, hydrophobic substituent .
  • The methoxy group in the target compound could improve ee by stabilizing transition states via electron donation, akin to proline’s carboxylic acid group .
Mechanistic Insights

Prolinamide derivatives typically catalyze aldol reactions via enamine intermediates , where the proline amine forms a Schiff base with the ketone. The transition state (TS) involves hydrogen bonding between the amide proton and the aldehyde carbonyl . Key differences arise from substituent effects:

  • 5-Methoxyindole group: Potential π-π interactions with aromatic aldehydes and TS stabilization via methoxy-induced electron density modulation .
  • Myrtanyl group : Enhances steric shielding, favoring anti-selectivity .
  • Hydroxyphenyl group: Dual hydrogen-bond donors (amide and -OH) may compete, reducing stereochemical efficiency .

Biological Activity

1-[(5-methoxy-1H-indol-1-yl)acetyl]prolinamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, enzyme interactions, and therapeutic potentials.

Chemical Structure and Properties

The compound features an indole moiety substituted with a methoxy group and an acetyl-prolinamide structure. This unique combination suggests potential interactions with various biological targets.

The biological activity of 1-[(5-methoxy-1H-indol-1-yl)acetyl]prolinamide can be attributed to its structural similarity to tryptophan, allowing it to interact with tryptophan-binding proteins and enzymes. The presence of the methoxy group enhances its lipophilicity, potentially improving membrane permeability and receptor binding affinity.

Enzyme Inhibition

Research indicates that compounds similar to 1-[(5-methoxy-1H-indol-1-yl)acetyl]prolinamide may act as inhibitors of various enzymes, including monoamine oxidases (MAO A and MAO B). These enzymes are critical in the metabolism of neurotransmitters, and their inhibition can lead to increased levels of serotonin and dopamine in the brain, which is beneficial for treating mood disorders .

EnzymeInhibition TypeReference
MAO AReversible
MAO BReversible

Antiproliferative Activity

In vitro studies have assessed the antiproliferative effects of related compounds on various cancer cell lines. For instance, derivatives with similar structures have shown promising results in inhibiting the growth of human cervix carcinoma (HeLa) cells .

Cell LineIC50 (μM)Reference
HeLa41 ± 3
CEM9.6 ± 0.7

Neuroprotective Effects

One study explored the neuroprotective properties of compounds related to 1-[(5-methoxy-1H-indol-1-yl)acetyl]prolinamide. The findings suggested that these compounds could modulate neuroinflammation and oxidative stress pathways, potentially offering therapeutic benefits in neurodegenerative diseases .

Cardiovascular Applications

Another area of interest is the potential use of this compound in cardiovascular therapy. Compounds with similar structures have been noted for their ability to act as P2Y12 antagonists, which are crucial in preventing platelet aggregation and thrombus formation . This suggests a potential application for 1-[(5-methoxy-1H-indol-1-yl)acetyl]prolinamide in treating thromboembolic disorders.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-[(5-methoxy-1H-indol-1-yl)acetyl]prolinamide, and what analytical techniques validate its purity?

  • Methodological Answer : Common synthetic routes involve coupling 5-methoxyindole derivatives with prolinamide via acetylation. Key steps include protecting group strategies for indole nitrogen and optimizing reaction conditions (e.g., DCC/DMAP-mediated coupling). Purity validation requires HPLC (≥95% purity threshold) and structural confirmation via 1H^1H-/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) .
  • Experimental Design : Use a fixed experimental design with controlled variables (solvent, temperature, catalyst). Compare yields and by-product profiles across conditions .

Q. How is the compound’s structure confirmed using crystallographic data, and what challenges arise in resolving its stereochemistry?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Challenges include obtaining high-quality crystals and interpreting disorder in the methoxy or prolinamide groups. Pair SCXRD with computational modeling (DFT) to resolve ambiguities .
  • Data Contradiction Analysis : If NMR data conflicts with crystallographic findings (e.g., rotational conformers), perform variable-temperature NMR to assess dynamic behavior .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-products during synthesis, and what statistical methods are suitable for analyzing process variables?

  • Methodological Answer : Employ Design of Experiments (DoE) to identify critical factors (e.g., solvent polarity, catalyst loading). Use response surface methodology (RSM) to model interactions between variables. For example, a central composite design can optimize yield while reducing impurities like unreacted indole intermediates .
  • Advanced Analysis : Apply multivariate regression to correlate reaction parameters (temperature, pH) with by-product formation. Validate via LC-MS tracking .

Q. What strategies address discrepancies between in vitro and in silico bioactivity predictions for this compound?

  • Methodological Answer : Discrepancies often arise from solvation effects or target flexibility. Use molecular dynamics (MD) simulations to account for protein-ligand flexibility and explicit solvent models. Validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics .
  • Theoretical Framework : Link computational predictions to receptor-ligand interaction theories (e.g., induced-fit vs. lock-and-key models) to refine hypotheses .

Q. How can researchers integrate this compound into a broader pharmacological study while controlling for off-target effects?

  • Methodological Answer : Use a quasi-experimental design with positive/negative controls (e.g., known agonists/antagonists). Employ RNA-seq or proteomics to identify off-target pathways. Dose-response assays (e.g., EC50_{50}/IC50_{50}) quantify selectivity .
  • Data Interpretation : Apply pathway enrichment analysis (e.g., KEGG, GO) to distinguish primary targets from secondary effects .

Methodological and Theoretical Frameworks

Q. What experimental designs are most effective for studying the compound’s metabolic stability in preclinical models?

  • Methodological Answer : Use a longitudinal study design with repeated sampling (plasma, liver microsomes). Apply LC-MS/MS for metabolite profiling. Compare results across species (e.g., murine vs. human hepatocytes) to assess translatability .
  • Theoretical Basis : Align with pharmacokinetic principles (e.g., Michaelis-Menten kinetics for enzyme-mediated degradation) .

Q. How can researchers resolve contradictions between computational ADMET predictions and experimental toxicity data?

  • Methodological Answer : Cross-validate in silico models (e.g., QSAR, machine learning) with in vitro assays (e.g., Ames test, hERG inhibition). Use tiered testing: prioritize high-risk predictions for experimental validation .
  • Framework Integration : Ground analysis in evidence-based toxicology frameworks (e.g., OECD guidelines) to ensure methodological rigor .

Safety and Compliance

Q. What safety protocols are critical when handling 1-[(5-methoxy-1H-indol-1-yl)acetyl]prolinamide in laboratory settings?

  • Methodological Answer : Follow GHS-compliant protocols: use fume hoods for synthesis, wear nitrile gloves, and store at -20°C under inert atmosphere. Emergency procedures include immediate eye rinsing (ANSI-compliant eyewash) and spill containment with vermiculite .
  • Compliance : Document risk assessments per OSHA Laboratory Standard (29 CFR 1910.1450) .

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